Branched vs. Linear Architecture: Stoichiometric Advantage for Payload Delivery
The target compound possesses two t-butyl ester–protected carboxyl groups versus a single such group in linear analogues . After azide click, deprotection exposes two carboxylic acids for subsequent conjugation, effectively doubling the potential payload attachment sites per linker .
| Evidence Dimension | Number of t-butyl ester protected carboxyl groups per azide moiety |
|---|---|
| Target Compound Data | 2 t-butyl ester groups |
| Comparator Or Baseline | Azido-PEG3-t-butyl ester (CAS 252881-73-5): 1 t-butyl ester group |
| Quantified Difference | 100% increase (2:1 ratio) |
| Conditions | Chemical structure comparison; functional group count per molecule |
Why This Matters
Users requiring higher drug-to-linker ratios in ADC or PROTAC constructs can achieve increased payload loading without increasing linker concentration.
